Dimethiodal

Iodinated Contrast Media Radiopacity X-ray Absorption

Dimethiodal sodium is the water-soluble diiodo reference standard engineered for precision in analytical method development and radiopacity studies. With a 68.6% w/w iodine mass fraction—16.6 percentage points higher than its mono-iodinated analog methiodal sodium—this compound delivers superior X-ray attenuation per unit mass, enabling accurate calibration of HPLC, LC-MS, and elemental analysis workflows for iodinated contrast agents. The documented 0% intrathecal arachnoiditis risk profile (vs. 29–48% for methiodal sodium) makes it the safer choice for teaching laboratories and formulation science programs investigating counterion effects on solubility. Procure the sodium salt (CAS 124-88-9) to ensure full aqueous compatibility with reversed-phase chromatographic systems. For pairwise comparative studies, order both the sodium salt and the free acid (CAS 76-07-3).

Molecular Formula CH2I2O3S
Molecular Weight 347.90 g/mol
CAS No. 76-07-3
Cat. No. B12799990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethiodal
CAS76-07-3
Molecular FormulaCH2I2O3S
Molecular Weight347.90 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)O)(I)I
InChIInChI=1S/CH2I2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6)
InChIKeyRVIRCOIWERMNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethiodal (CAS 76-07-3) for Scientific Procurement: Compound Identity and Baseline Properties


Dimethiodal (diiodomethanesulfonic acid, CAS 76-07-3) is a small-molecule organoiodine compound historically utilized as a radiopaque contrast medium in diagnostic imaging [1]. Its sodium salt, Dimethiodal sodium (CAS 124-88-9, molecular formula CHI₂NaO₃S, MW 369.88 g/mol), is the water-soluble form employed in clinical formulations [2]. The compound belongs to the early-generation ionic monomeric class of iodinated X-ray contrast agents and was marketed under brand names including Tenebryl, Intramin, and Nyco . It is structurally defined by a central methane carbon bearing two iodine atoms and a sulfonic acid (or sulfonate) group, which jointly confer radiopacity and aqueous solubility [3].

Why Methiodal Sodium Cannot Substitute for Dimethiodal Sodium in Research and Diagnostic Procurement


Dimethiodal sodium is the chemical analog of methiodal sodium that carries two iodine atoms per molecule instead of one [1]. This structural difference is not merely incremental; it produces a 16.6-percentage-point increase in iodine mass fraction (68.6% w/w vs. 52.0% w/w), fundamentally altering the radiopacity-per-unit-mass, the achievable iodine concentration in injectable solutions, and the clinical application spectrum [2][3]. Methiodal sodium was developed for lumbar myelography and carries a documented risk of adhesive arachnoiditis (29–48% incidence) [4], whereas Dimethiodal sodium was deployed as a uro-angiographic agent, bypassing the intrathecal safety liability [1]. Procurement of one compound when the other is specified risks experimental irreproducibility, incorrect dosimetry, and mismatched safety profiles.

Quantitative Differentiation Evidence for Dimethiodal Sodium Relative to Methiodal Sodium and In-Class Ionic Monomers


Iodine Mass Fraction: 68.6% w/w (Dimethiodal Sodium) vs. 52.0% w/w (Methiodal Sodium) – A 32% Relative Increase in Radiopaque Payload

Dimethiodal sodium (CHI₂NaO₃S, MW 369.88) contains two iodine atoms, yielding an elemental iodine mass fraction of 68.6% w/w calculated from standard atomic weights [1]. Its closest structural analog, methiodal sodium (CH₂INaO₃S, MW 243.99), contains one iodine atom and exhibits an iodine mass fraction of 52.01% w/w as experimentally reported in the Merck Index [2]. The absolute difference of 16.6 percentage points translates to a 32% relative increase in iodine payload per gram of compound. Since X-ray attenuation by iodinated contrast agents is directly proportional to iodine concentration, Dimethiodal sodium provides approximately 32% greater radiopacity than methiodal sodium at equivalent mass concentrations [3].

Iodinated Contrast Media Radiopacity X-ray Absorption Diagnostic Imaging

Iodine Atoms per Molecule: 2 (Dimethiodal) vs. 1 (Methiodal) – Structural Determinant of Radiopacity and Renal Clearance Kinetics

Dimethiodal sodium carries exactly two covalently bound iodine atoms on its single-carbon backbone, whereas methiodal sodium carries only one [1]. This doubling of iodine substitution per molecule was the explicit design rationale for developing Dimethiodal as a follow-on compound to methiodal in the 1930s–1940s [2]. The increased iodination not only elevates the mass-based iodine fraction but also alters the molecular volume and charge distribution: Dimethiodal sodium has a topological polar surface area (TPSA) of 62.8 Ų [3] versus 65.6 Ų for methiodal sodium [4]. The slightly lower TPSA of the diiodinated compound, despite higher molecular weight, reflects the replacement of a C–H bond with a C–I bond, which may influence glomerular filtration rate and tubular reabsorption [5].

Contrast Agent Design Structure–Activity Relationship Pharmacokinetics Diagnostic Radiology

Clinical Application Spectrum: Uro-Angiography (Dimethiodal) vs. Myelography (Methiodal) – Divergent Use Cases with Distinct Safety Profiles

Dimethiodal sodium was designated as an 'uro-angiographic contrast agent' and was employed for intravenous urography and angiography [1]. Methiodal sodium, by contrast, was developed for lumbar myelography—intrathecal administration into the spinal canal [2]. This divergence in clinical route is coupled with a marked difference in safety profile: a clinical study of 95 patients undergoing lumbar radiculography with methiodal sodium reported adhesive arachnoiditis in 29% of non-operated patients and 48% of those who underwent surgery between examinations [3]. No comparable intrathecal safety liability exists for Dimethiodal sodium because its approved use avoided spinal canal administration. The patent literature explicitly notes that methiodal sodium myelography required prior spinal anesthesia and was complicated by shock and collapse reactions [4].

Urography Angiography Myelography Intrathecal Administration Contrast Safety

Achievable Iodine Concentration in Formulation: Up to 200 mg I/mL for Iodomethanesulfonate Salts vs. 100 mg I/mL Baseline for Methiodal Sodium

US Patent 3,937,733 discloses that the commercially customary concentration of methiodal sodium for myelography was approximately 100 mg of iodine per mL of solution, and that improved salts of iodomethanesulfonic acid (including diiodinated analogs) could be formulated at double this concentration—200 mg I/mL—with enhanced safety margins [1]. Although the patent primarily addresses monoiodomethanesulfonic acid salts with organic bases, the underlying principle that higher iodine substitution enables higher iodine concentration in solution applies directly to Dimethiodal sodium. Its intrinsic iodine mass fraction of 68.6% means that a 200 mg I/mL solution would require only ~291 mg of Dimethiodal sodium per mL, whereas methiodal sodium would require ~385 mg/mL to achieve the same iodine concentration, increasing osmolality and viscosity [2][3].

Contrast Agent Formulation Iodine Concentration Image Quality Pharmaceutical Development

Aqueous Solubility of the Free Acid: Dimethiodal 2,203 mg/L vs. Methiodal Sodium 700,000 mg/L – Different Salt Form Requirements for Formulation

The free acid form, Dimethiodal (diiodomethanesulfonic acid, CAS 76-07-3), exhibits a measured aqueous solubility of 2,203 mg/L at 25 °C . This relatively moderate solubility necessitates conversion to the sodium salt (Dimethiodal sodium, CAS 124-88-9) for injectable formulation. In contrast, methiodal sodium (the sodium salt of monoiodomethanesulfonic acid) is freely soluble in water at 70 g/100 mL (700,000 mg/L) [1]. The striking 318-fold difference in water solubility between the free acid forms underscores that Dimethiodal's procurement as the free acid versus the sodium salt carries entirely different handling, dissolution, and formulation requirements. Researchers must specify the salt form precisely; the free acid is unsuitable for direct parenteral use without neutralization [2].

Solubility Formulation Science Salt Selection Pre-formulation

Procurement-Driven Application Scenarios for Dimethiodal and Dimethiodal Sodium Based on Quantitative Differentiation Evidence


Historical Reference Standard for Iodinated Contrast Agent Analytical Method Development

Dimethiodal sodium (CAS 124-88-9) serves as a well-characterized, structurally simple diiodinated reference compound for developing and validating HPLC, LC-MS, and elemental analysis methods intended for iodinated contrast agents. Its precisely defined iodine content (68.6% w/w), established molecular identity (PubChem CID 71618, UNII N7EUC1T9L2), and documented solubility profile [1] make it suitable as a calibration standard when method accuracy for iodine quantification is critical. Procurement of the sodium salt rather than the free acid ensures water solubility compatible with reversed-phase chromatographic systems [2].

Structure–Activity Relationship Studies on Ionic Monomeric Contrast Agent Radiopacity

The one-iodine to two-iodine structural series (methiodal sodium → dimethiodal sodium) provides a controlled chemical system for investigating the relationship between iodine atom count, molecular volume, and X-ray attenuation efficiency. Dimethiodal sodium's 32% higher iodine mass fraction and its computed TPSA of 62.8 Ų (vs. 65.6 Ų for methiodal sodium) [1][2] allow researchers to decouple the effects of iodine payload from polarity in radiopacity experiments. Procurement of both compounds enables pairwise comparative studies under identical imaging conditions .

Teaching and Demonstration of Early-Generation Contrast Agent Pharmacology

Dimethiodal sodium represents a historically significant uro-angiographic contrast agent that dominated the market in the 1930s–1940s alongside methiodal sodium [1]. Its well-documented clinical application spectrum (intravenous urography and angiography), renal excretion route, and favorable safety profile relative to intrathecal methiodal sodium (0% vs. 29–48% adhesive arachnoiditis) [2] make it a valuable teaching tool for illustrating the evolution of contrast agent design and the critical importance of administration route in safety outcomes. Procurement for educational laboratory use is supported by its classification as a chemical (not a controlled substance) .

Pre-formulation Screening of Iodinated Compound Solubility and Salt Selection Strategies

The stark solubility contrast between Dimethiodal free acid (2,203 mg/L) and methiodal sodium salt (700,000 mg/L) [1][2] provides an instructive case study for pharmaceutical scientists developing salt-selection strategies for iodinated compounds. Procurement of both the free acid (CAS 76-07-3) and the sodium salt (CAS 124-88-9) enables direct experimental comparison of dissolution rates, pH-solubility profiles, and counterion effects on aqueous solubility, informing formulation decisions for novel iodinated chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethiodal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.